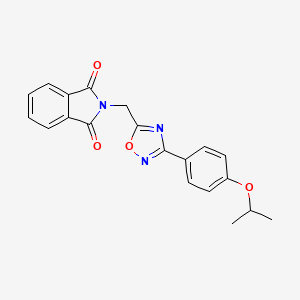

2-((3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione

Description

2-((3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione is a heterocyclic compound featuring an isoindoline-1,3-dione core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with a 4-isopropoxyphenyl group. The oxadiazole ring is known for its electron-deficient nature and metabolic stability, making it a critical pharmacophore in medicinal chemistry . The isoindoline-1,3-dione moiety contributes to planar aromaticity, which may enhance π-π stacking interactions in biological targets.

Properties

IUPAC Name |

2-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-12(2)26-14-9-7-13(8-10-14)18-21-17(27-22-18)11-23-19(24)15-5-3-4-6-16(15)20(23)25/h3-10,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKAZEJKIUVCON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound consists of an isoindoline core linked to a 1,2,4-oxadiazole moiety through a methylene bridge. The presence of the isopropoxyphenyl group on the oxadiazole is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N₃O₂ |

| Molecular Weight | 225.25 g/mol |

| CAS Number | Not specified |

| Solubility | Variable; depends on solvent |

Antitumor Activity

Research indicates that compounds containing the oxadiazole structure often exhibit antitumor properties . The mechanism typically involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, studies have shown that derivatives of oxadiazole can interact with cellular pathways related to tumor growth and survival, particularly through modulation of apoptosis-related proteins such as Bcl-2 .

Antimicrobial Properties

The compound may also possess antimicrobial properties. Similar compounds have been reported to exhibit activity against various bacterial strains and fungi. The oxadiazole ring is known for its ability to disrupt microbial cell membranes or interfere with metabolic processes .

Case Studies and Research Findings

-

Antitumor Evaluation :

A study evaluated the cytotoxic effects of oxadiazole derivatives on several cancer cell lines. The compound displayed an IC50 value significantly lower than standard chemotherapeutics, indicating potent antitumor activity . -

Mechanistic Insights :

Molecular docking studies revealed that the compound could bind effectively to target proteins involved in cancer cell signaling pathways. This suggests a potential for development as a targeted therapy in oncology . -

Antimicrobial Testing :

In vitro tests demonstrated that the compound inhibited the growth of Mycobacterium tuberculosis at concentrations comparable to established antibiotics. This positions it as a candidate for further development in treating resistant strains .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. The incorporation of the isoindoline structure in 2-((3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione enhances its ability to inhibit tumor growth. Studies have shown that derivatives of oxadiazole can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, thereby offering therapeutic potential for treating conditions like arthritis and other inflammatory diseases .

1.3 Antimicrobial Activity

Another area of application is in antimicrobial research. The oxadiazole ring is known for its ability to interact with microbial enzymes, potentially leading to the development of novel antibiotics. Preliminary studies indicate that This compound exhibits activity against certain bacterial strains .

Materials Science

2.1 Photophysical Properties

In materials science, this compound's unique structure contributes to interesting photophysical properties. Its ability to absorb and emit light makes it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research has demonstrated that modifications to the oxadiazole unit can enhance luminescence efficiency .

2.2 Polymer Chemistry

The incorporation of This compound into polymer matrices has been explored for creating advanced materials with improved thermal stability and mechanical properties. Such composites may find applications in coatings and packaging materials where durability and resistance to environmental factors are crucial .

Agricultural Chemistry

3.1 Pesticide Development

Given its biological activity, there is potential for This compound to be developed as a pesticide or herbicide. Compounds with oxadiazole structures have been reported to exhibit herbicidal activity by inhibiting specific metabolic pathways in plants . Further studies are needed to evaluate its efficacy and safety in agricultural applications.

Table 1: Summary of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer | Induces apoptosis in cancer cells |

| Anti-inflammatory | Reduces pro-inflammatory cytokine production | |

| Antimicrobial | Inhibits microbial enzymes | |

| Materials Science | OLEDs | Enhanced luminescence efficiency |

| Polymer composites | Improved thermal stability | |

| Agricultural Chemistry | Pesticide development | Inhibits metabolic pathways in plants |

Comparison with Similar Compounds

Substituent Variations on the Aromatic Core

- Compound 3 (2-(4-(3-(3aH-indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione): Features an indole-acryloyl substituent. Synthesized via Claisen-Schmidt condensation (48-hour reaction time) .

- Compound 4 (2-(4-(3-(4-chlorophenyl)acryloyl)phenyl)isoindoline-1,3-dione): Substituted with a 4-chlorophenyl group, which increases lipophilicity and electron-withdrawing effects. Similar synthesis conditions to Compound 3 but with lower yields (42%) .

Heterocyclic Modifications

- Compound 13c (2-[4-(3-methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione): Incorporates a thioxo-triazolidine ring, introducing sulfur for enhanced polar interactions. IR spectra show strong C=S absorption at 1217 cm⁻¹, absent in oxadiazole-containing analogs .

- Compound 15 ((ZE)-N-{1-[4-(1,3-dioxoindolin-2-yl)phenyl]ethylidene}benzohydrazide): Features a hydrazide linker instead of an oxadiazole, with a benzoyl group contributing to planar geometry. Exhibits a lower melting point (247–249°C) compared to the target compound’s likely higher thermal stability due to oxadiazole rigidity .

- Target Compound : The 1,2,4-oxadiazole ring provides superior metabolic resistance compared to triazolidines or hydrazides, as oxadiazoles are less prone to enzymatic cleavage .

Physicochemical Properties

Key Observations :

- The target compound’s 4-isopropoxyphenyl group increases molar mass compared to simpler alkyl-substituted analogs (e.g., isopropyl derivative in ).

- Sulfur-containing derivatives (e.g., Compound 13c) exhibit higher melting points, likely due to stronger intermolecular interactions (e.g., hydrogen bonding via NH and C=S groups) .

Q & A

Q. What synthetic strategies are recommended for preparing 2-((3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Formation : Construct the isoindoline-1,3-dione moiety via cyclization of phthalic anhydride derivatives, followed by functionalization at the methyl position.

Oxadiazole Ring Assembly : Use a nitrile-amide cyclocondensation reaction under microwave or reflux conditions to form the 1,2,4-oxadiazole ring. The 4-isopropoxyphenyl group is introduced via substitution or coupling reactions.

Coupling Steps : Link the two fragments using alkylation or Mitsunobu reactions, with purification via column chromatography or recrystallization.

Key Validation Techniques: Monitor reactions using TLC and HPLC. Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm.

- Structural Confirmation :

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

- Spectroscopic Methods : Use ¹H/¹³C NMR to verify proton environments and FT-IR to identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹).

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

Methodological Answer:

- Reaction Pathway Prediction : Apply density functional theory (DFT) to model cyclocondensation energetics and identify rate-limiting steps. Tools like Gaussian or ORCA are recommended .

- Solvent Effects : Use COSMO-RS simulations to screen solvents for improved yield and selectivity.

- Transition-State Analysis : Identify intermediates using quantum chemical calculations (e.g., IRC analysis) to refine reaction conditions .

Case Study: ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error cycles by 40% .

Q. What experimental design principles resolve contradictions in biological activity data?

Methodological Answer:

- Dose-Response Curves : Perform assays across multiple concentrations (e.g., 0.1–100 µM) to account for non-linear effects.

- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., kinase inhibition).

- Data Triangulation : Cross-validate results with orthogonal methods (e.g., SPR for binding affinity, fluorescence polarization for competitive displacement) .

- Statistical Robustness : Apply ANOVA or mixed-effects models to distinguish biological variability from experimental noise .

Q. How can structure-activity relationship (SAR) studies improve the compound’s bioactivity?

Methodological Answer:

- Fragment Replacement : Systematically modify the 4-isopropoxyphenyl group (e.g., replace isopropoxy with trifluoromethoxy) and assess impact on potency.

- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., oxadiazole N/O atoms).

- ADMET Profiling : Predict pharmacokinetics with SwissADME or ADMETLab2.0 to prioritize analogs with optimal logP (<5) and low CYP inhibition .

Q. What advanced separation techniques are suitable for isolating enantiomers or byproducts?

Methodological Answer:

- Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol mobile phases.

- Crystallization-Driven Separation : Exploit differential solubility of diastereomeric salts (e.g., tartaric acid derivatives).

- Membrane Technologies : Apply nanofiltration membranes (MWCO ~300 Da) to remove low-molecular-weight impurities .

Data Analysis and Optimization

Q. How should researchers design experiments to optimize reaction yields while minimizing resource use?

Methodological Answer:

- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading, solvent ratio). Analyze via JMP or Minitab.

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., Arrhenius kinetics for temperature dependence).

- Green Chemistry Metrics : Calculate E-factor and atom economy to prioritize sustainable conditions .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Proteomics Profiling : Perform LC-MS/MS-based untargeted proteomics to identify differentially expressed proteins post-treatment.

- Metabolomic Integration : Correlate activity with metabolic shifts using GC-MS or NMR-based metabolomics.

- Cryo-EM/XRPD : Resolve ligand-target complexes at atomic resolution to confirm binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.